Biphasic Dose-Response in Endothelial Cell Proliferation vs. Monotonic Adamtsostatin Analogs
In a head-to-head comparison of 18 TSR-derived peptides, adamtsostatin-4 exhibited a biphasic dose-response profile in HUVEC proliferation assays, distinct from the monotonic saturation observed for adamtsostatin-16 and adamtsostatin-18 [1]. This biphasic behavior is a critical differentiator, as it reflects the complex, concentration-dependent activity typical of endogenous anti-angiogenic regulators like endostatin [2].
| Evidence Dimension | Maximum inhibition of HUVEC proliferation relative to TNP-470 control |
|---|---|
| Target Compound Data | 30% maximum inhibition at 10 μg/mL (biphasic response) |
| Comparator Or Baseline | Adamtsostatin-16: 15% inhibition at 0.01 μg/mL (monotonic saturation); Adamtsostatin-18: 30% inhibition at 0.01 μg/mL (monotonic saturation) |
| Quantified Difference | Adamtsostatin-4 requires a 1000x higher concentration to achieve its peak effect compared to adamtsostatin-18, and its activity declines at higher concentrations, unlike the comparators. |
| Conditions | HUVEC proliferation assay; peptide concentrations from 0.01 to 40 μg/mL; positive control: 100 ng/mL TNP-470; incubation time unspecified. |
Why This Matters
The unique biphasic response of Adamtsostatin 4 dictates specific dosing windows for maximal effect in experimental systems, preventing the false-negative conclusions that could arise from using higher concentrations in a monotonic analog.
- [1] Karagiannis ED, Popel AS. Anti-angiogenic peptides identified in thrombospondin type I domains. Biochem Biophys Res Commun. 2007 Jul 20;359(1):63-9. View Source
- [2] O'Reilly MS, Boehm T, Shing Y, Fukai N, Vasios G, Lane WS, et al. Endostatin: an endogenous inhibitor of angiogenesis and tumor growth. Cell. 1997 Jan 24;88(2):277-85. View Source
